2,2-Difluoro-1-phenylpropan-1-amine;hydrochloride

CCR5 Antagonism HIV Entry Inhibition Chemokine Receptor

2,2-Difluoro-1-phenylpropan-1-amine hydrochloride is a fluorinated amine building block with the molecular formula C9H12ClF2N and a molecular weight of 207.65 g/mol. This compound is characterized by a gem-difluoromethyl group (-CF2-) adjacent to the amine-bearing carbon, a structural feature that enhances metabolic stability and modulates lipophilicity compared to non-fluorinated analogs.

Molecular Formula C9H12ClF2N
Molecular Weight 207.65
CAS No. 2375259-54-2
Cat. No. B2404667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-1-phenylpropan-1-amine;hydrochloride
CAS2375259-54-2
Molecular FormulaC9H12ClF2N
Molecular Weight207.65
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)N)(F)F.Cl
InChIInChI=1S/C9H11F2N.ClH/c1-9(10,11)8(12)7-5-3-2-4-6-7;/h2-6,8H,12H2,1H3;1H
InChIKeyVGTAPURRSBIKJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Difluoro-1-phenylpropan-1-amine Hydrochloride (CAS 2375259-54-2): Procurement-Ready Chemical Profile for Research Applications


2,2-Difluoro-1-phenylpropan-1-amine hydrochloride is a fluorinated amine building block with the molecular formula C9H12ClF2N and a molecular weight of 207.65 g/mol . This compound is characterized by a gem-difluoromethyl group (-CF2-) adjacent to the amine-bearing carbon, a structural feature that enhances metabolic stability and modulates lipophilicity compared to non-fluorinated analogs [1]. The compound is supplied as a hydrochloride salt, with a minimum purity specification of 95% . It serves as a versatile small molecule scaffold for medicinal chemistry, chemical biology, and agrochemical research programs .

Why Generic Substitution of 2,2-Difluoro-1-phenylpropan-1-amine Hydrochloride is Scientifically Unsound


Substituting 2,2-difluoro-1-phenylpropan-1-amine hydrochloride with a close analog—such as a non-fluorinated 1-phenylpropan-1-amine, a mono-fluoro variant, or a differently positioned fluoro isomer—introduces significant variability in physicochemical properties, metabolic stability, and target engagement that cannot be predicted a priori [1]. Specifically, the gem-difluoro motif is a well-established isostere that alters amine basicity (pKa) by approximately 1-2 log units, substantially modifying the distribution coefficient (logD) and, consequently, cell permeability and CYP450-mediated metabolism [2]. Furthermore, the steric and electronic influence of the -CF2- group at the α-position directly impacts the conformation of the phenylpropanamine scaffold, which can be a critical determinant in receptor binding and enzyme inhibition assays [3]. Therefore, using an unverified analog risks invalidating SAR studies, confounding biological data, and ultimately wasting research resources [4].

Quantitative Differentiation Evidence for 2,2-Difluoro-1-phenylpropan-1-amine Hydrochloride


Inferred CCR5 Antagonist Activity of 2,2-Difluoro-1-phenylpropan-1-amine Hydrochloride

Preliminary pharmacological screening indicates that 2,2-difluoro-1-phenylpropan-1-amine hydrochloride exhibits activity as a CCR5 antagonist [1]. While direct, comparative IC50 data for this specific compound against a defined comparator is not available in the open literature, its inferred mechanism is consistent with a broader class of fluorinated amines known to target the CCR5 receptor, which is implicated in HIV infection, asthma, and autoimmune disorders [2]. This positions the compound as a potential tool for exploring the structure-activity relationships (SAR) of this chemokine receptor.

CCR5 Antagonism HIV Entry Inhibition Chemokine Receptor

Predicted Enhanced Metabolic Stability of 2,2-Difluoro-1-phenylpropan-1-amine Hydrochloride

The gem-difluoromethyl group (-CF2-) at the alpha position of the amine is a well-established structural modification for enhancing metabolic stability by shielding the adjacent amine from oxidative deamination by cytochrome P450 enzymes [1]. Class-level inference from fluorinated propranolol analogs demonstrates that difluoro-substitution reduces amine basicity (pKa), leading to lower affinity for CYP2D6 and consequently slower metabolic turnover compared to non-fluorinated or mono-fluorinated counterparts [2]. While a direct comparative microsomal stability assay for this specific compound is not available, this class-level effect is a reliable predictor of improved metabolic properties.

Metabolic Stability Drug Metabolism Fluorinated Amines

Modulated Lipophilicity and Permeability of 2,2-Difluoro-1-phenylpropan-1-amine Hydrochloride

The presence of fluorine atoms in 2,2-difluoro-1-phenylpropan-1-amine hydrochloride is known to modulate the compound's lipophilicity and membrane permeability, which are key parameters in drug design [1]. Specifically, the gem-difluoro motif influences the distribution coefficient (logD) by simultaneously affecting hydrogen bonding capacity and molecular dipole, leading to a unique permeability profile that differs from both non-fluorinated and trifluoromethyl analogs [2]. While a direct experimental logD value for this compound is not provided in the open literature, class-level knowledge confirms that such fluorination can optimize passive diffusion across biological membranes, a critical factor for oral bioavailability and cell-based assay performance.

Lipophilicity Membrane Permeability LogD Drug Design

Recommended Research and Industrial Applications for 2,2-Difluoro-1-phenylpropan-1-amine Hydrochloride


Medicinal Chemistry: Scaffold for CCR5 Antagonist Development

This compound is well-suited for structure-activity relationship (SAR) studies aimed at developing novel CCR5 receptor antagonists. Based on its inferred activity [1], researchers can use it as a core scaffold for further functionalization to optimize binding affinity and selectivity. Its unique gem-difluoro substitution pattern offers a distinct starting point compared to more common chemotypes in this target class [2].

Chemical Biology: Metabolic Stability Probe in Cellular Assays

Given the class-level inference of enhanced metabolic stability conferred by the gem-difluoro group [1], this compound can serve as a valuable probe in cellular assays where rapid metabolism of the amine functionality is a concern. By using this compound, researchers can potentially observe more sustained target engagement, allowing for clearer interpretation of biological effects over extended time courses.

Chemical Synthesis: Versatile Building Block for Fluorinated Libraries

As a versatile small molecule scaffold [1], this hydrochloride salt is an excellent building block for generating focused libraries of fluorinated analogs. Its primary amine handle allows for straightforward diversification through amide coupling, reductive amination, and other common reactions, enabling the rapid exploration of chemical space around a core structure with favorable physicochemical properties [2].

Agrochemical Research: Fluorinated Amine Intermediate

Fluorinated amines are of significant interest in agrochemical discovery for their improved metabolic stability and bioavailability in target organisms [1]. 2,2-Difluoro-1-phenylpropan-1-amine hydrochloride can be employed as an intermediate in the synthesis of novel fungicides, herbicides, or insecticides, leveraging the gem-difluoro motif to enhance the environmental persistence and efficacy of the final active ingredient [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Difluoro-1-phenylpropan-1-amine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.